Promegestone

Clinical Trial Luteal Insufficiency Therapeutic Potency

Promegestone (R5020; Surgestone) is a 19-norprogesterone-derived full PR agonist (EC50=0.33 nM) with negligible androgen receptor binding. Its critical differentiator: it is not sequestered by transcortin (CBG), ensuring accurate free-ligand concentrations in cell-based assays by eliminating serum protein interference. The established worldwide [³H]-radioligand for PR binding studies, receptor autoradiography, and tissue receptor quantification. Non-metabolizable by 20α-HSD for sustained signaling; demonstrates strong antiproliferative activity in breast epithelial models. The ideal reference compound for benchmarking novel PR ligands. For research use only; not for human or veterinary use.

Molecular Formula C22H30O2
Molecular Weight 326.5 g/mol
CAS No. 34184-77-5
Cat. No. B1679184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePromegestone
CAS34184-77-5
Synonyms17,21-Dimethyl-19-nor-4,9-pregnadiene-3,20-dione
Promegestone
Promestone
R 5020
R-5020
R5020
RU 5020
RU-5020
RU5020
Surgestone
Molecular FormulaC22H30O2
Molecular Weight326.5 g/mol
Structural Identifiers
SMILESCCC(=O)C1(CCC2C1(CCC3=C4CCC(=O)C=C4CCC23)C)C
InChIInChI=1S/C22H30O2/c1-4-20(24)22(3)12-10-19-18-7-5-14-13-15(23)6-8-16(14)17(18)9-11-21(19,22)2/h13,18-19H,4-12H2,1-3H3/t18-,19+,21+,22-/m1/s1
InChIKeyQFFCYTLOTYIJMR-XMGTWHOFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Promegestone CAS 34184-77-5: Procurement Overview for a High-Affinity Synthetic Progestin


Promegestone (CAS 34184-77-5; also known as R5020, RU-5020, trade name Surgestone) is a synthetic progestin of the 19-norprogesterone derivative class, specifically a 17α,21-dimethyl-19-norpregna-4,9-diene-3,20-dione [1]. It is a potent agonist of the progesterone receptor (PR) with high binding affinity [2]. A key biochemical differentiator is that promegestone is not bound by transcortin (corticosteroid-binding globulin, CBG) and exhibits a higher association constant for the progesterone receptor than natural progesterone [3]. This steroid is extensively used as a radioligand for the study of progestin distribution and progestin tissue receptors in both research and clinical contexts [4].

Why Promegestone Cannot Be Substituted with Generic Progestins: Pharmacodynamic and Biochemical Rationale


Progestins are a heterogeneous class of compounds with diverse chemical structures, receptor binding profiles, and downstream biological activities. Generic substitution among progestins is scientifically unsound due to marked differences in their affinity for the progesterone receptor isoforms (PR-A and PR-B), their cross-reactivity with androgen, glucocorticoid, and mineralocorticoid receptors, and their interactions with plasma binding proteins such as transcortin (CBG) and sex hormone-binding globulin (SHBG) [1]. Furthermore, the efficacy and potency of progestins are highly dependent on the density of PR-A in target tissues, a variable that is progestin-specific [2]. Promegestone, as a 19-norprogesterone derivative, possesses a unique pharmacodynamic signature: it is a full PR agonist with negligible binding to the androgen receptor, no antimineralocorticoid activity, and importantly, it is not sequestered by transcortin, resulting in a higher free fraction available for receptor engagement compared to progesterone [3]. These distinct biochemical and functional characteristics preclude its indiscriminate replacement by other in-class progestins.

Quantitative Differentiation of Promegestone (CAS 34184-77-5): A Procurement-Focused Evidence Guide


Superior Therapeutic Potency in Luteal Insufficiency: A Direct Head-to-Head Clinical Trial

In a double-blind clinical trial evaluating the therapeutic effectiveness of promegestone for luteal insufficiency, promegestone at daily doses of 0.125 mg or 0.250 mg demonstrated a significantly superior potency compared to dydrogesterone administered at daily doses of 10 mg or 20 mg [1]. The statistical significance of this difference was reported as p < 0.001, confirming a robust and meaningful clinical advantage [1].

Clinical Trial Luteal Insufficiency Therapeutic Potency

Enhanced Progesterone Receptor Binding Affinity and Lack of Transcortin Sequestration

Promegestone is characterized by two critical biochemical differentiators that distinguish it from natural progesterone. First, it binds to progesterone receptors with a higher association constant than progesterone [1]. Second, and crucially for its free fraction in vivo, promegestone is not bound by transcortin (corticosteroid-binding globulin, CBG), a plasma protein that avidly binds and sequesters natural progesterone, limiting its bioavailability [2]. This lack of CBG binding ensures a higher proportion of the total promegestone concentration is available as free, biologically active ligand for target tissue receptor engagement.

Receptor Binding Pharmacokinetics Progesterone Receptor

High Affinity and Potency in Human PR Transactivation: Comparative EC50 Values

In a cell-based reporter assay using a HELN-hPR cell line expressing the human progesterone receptor, promegestone (R5020) demonstrated potent and full agonist activity with an EC50 of 0.33 nM [1]. This represents a low nanomolar potency. In contrast, when tested on the zebrafish PR (zfPR) in a U2OS-zfPR cell line, promegestone only partially induced luciferase activity and exhibited a significantly higher EC50 of 1.93 nM, indicating species-specific differences in receptor activation [1].

In Vitro Pharmacology EC50 Receptor Transactivation

Receptor Selectivity Profile: Lack of Androgenic Activity

A key differentiating feature of promegestone relative to many other synthetic progestins (e.g., levonorgestrel, norethisterone) is its lack of androgenic side effects. Promegestone does not bind to the androgen receptor, thereby avoiding the androgenic and anti-androgenic activities that can complicate the use of progestins derived from 19-nortestosterone [1]. This was established in early preclinical characterization studies [2] and is corroborated by data showing promegestone as a low-affinity ligand for the androgen receptor compared to its high affinity for the PR [3].

Receptor Selectivity Androgen Receptor Side Effect Profile

High-Value Application Scenarios for Promegestone (CAS 34184-77-5) in Research and Development


Use as a Selective Progesterone Receptor Agonist in In Vitro Pharmacology Studies

Due to its high potency (EC50 = 0.33 nM) and full agonist response profile on the human progesterone receptor [1], promegestone is an ideal reference compound for characterizing novel PR ligands, establishing concentration-response curves, and benchmarking the efficacy of new chemical entities. Its lack of binding to transcortin simplifies cell culture-based assays by eliminating the variable of serum protein sequestration, ensuring that the nominal concentration added to the culture medium accurately reflects the free ligand concentration available to the cells [2].

Radioligand for Progesterone Receptor Binding Assays and Autoradiography

Promegestone is the established, world-wide radioligand of choice for the study of progestin distribution and progestin tissue receptors [3]. Its high specific activity when tritiated ([³H]-R5020) and its high affinity and selectivity for the progesterone receptor make it the gold standard for competitive binding assays, receptor autoradiography, and quantifying PR expression levels in tissue samples. The fact that it is not bound by transcortin is a significant advantage in these assays, as it minimizes nonspecific binding to plasma proteins in tissue homogenates [2].

Hormone-Dependent Breast Cancer Research

Promegestone has been identified as a strong antiproliferative agent in the presence and absence of estradiol in normal human breast epithelial cells [4]. It robustly stimulates specific gene expression programs (e.g., SLC37A2) in breast cancer cell models, particularly in the context of post-translationally modified progesterone receptors [5]. This makes promegestone a critical tool compound for dissecting the role of PR signaling in breast cancer biology and for evaluating potential progestin-based therapeutic strategies for hormone-dependent breast cancer [3].

Reproductive Biology and Cervical Remodeling Studies

Promegestone is a non-metabolizable progestin by 20α-HSD, allowing for sustained progestational signaling in experimental models. In vivo, treatment of pregnant mice with promegestone (8 mg/kg, intramuscularly) on day 18 post-breeding resulted in the least deterioration of extracellular collagen (lowest OD) and the highest cell density in cervical tissue, effectively preventing preterm cervical remodeling [6]. This establishes promegestone as a valuable tool for investigating the mechanisms of parturition and preterm birth.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for Promegestone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.